molecular formula C18H17ClN2O4S B13950851 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid

Cat. No.: B13950851
M. Wt: 392.9 g/mol
InChI Key: NEEPOJCHELVPCU-UHFFFAOYSA-N
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Description

2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid core, an isopropoxybenzoyl group, and a thioxomethylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted benzoic acids and derivatives with different substituents on the benzoyl and thioxomethylamino groups. Examples include:

  • 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]methyl]amino]-benzoic acid
  • 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]ethoxymethyl]amino]-benzoic acid.

Uniqueness

What sets 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-5-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(9-12)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

NEEPOJCHELVPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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